REACTION_CXSMILES
|
[Cl:1][C:2]1[C:8]([C:9]([F:12])([F:11])[F:10])=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[C:13](N1C=CN=C1)(N1C=CN=C1)=[O:14].[NH2:25][C:26]1[CH:41]=[CH:40][C:29]([O:30][C:31]2[CH:36]=[CH:35][N:34]=[C:33]([C:37]([NH2:39])=[O:38])[CH:32]=2)=[CH:28][CH:27]=1.CCOC(C)=O>ClC(Cl)C.C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:6][C:13]([NH:25][C:26]2[CH:41]=[CH:40][C:29]([O:30][C:31]3[CH:36]=[CH:35][N:34]=[C:33]([C:37](=[O:38])[NH2:39])[CH:32]=3)=[CH:28][CH:27]=2)=[O:14])=[CH:7][C:8]=1[C:9]([F:10])([F:11])[F:12]
|
Name
|
|
Quantity
|
451 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N)C=C1C(F)(F)F
|
Name
|
|
Quantity
|
419 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(OC2=CC(=NC=C2)C(=O)N)C=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
was stirred under argon at 65° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Once cooled to room temperature
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 60° C. for 4 h
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated NaCl solution (1×), dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)NC(=O)NC1=CC=C(C=C1)OC1=CC(=NC=C1)C(N)=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 770 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |